4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt
Description
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt (molecular formula: C₁₆H₁₁NaO₆S₂) is a naphthalene-derived sulfonic acid salt featuring a phenylsulfonyloxy (-O-SO₂-C₆H₅) substituent at the 4-position and a sulfonate group at the 2-position. This compound is structurally characterized by its fused aromatic system, which confers stability and influences its solubility and reactivity. Sodium salts of sulfonic acids are typically water-soluble due to their ionic nature, making them suitable for applications in dyes, surfactants, or intermediates in organic synthesis.
Properties
CAS No. |
61931-70-2 |
|---|---|
Molecular Formula |
C16H11NaO6S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium;4-(benzenesulfonyloxy)naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12O6S2.Na/c17-23(18,19)14-10-12-6-4-5-9-15(12)16(11-14)22-24(20,21)13-7-2-1-3-8-13;/h1-11H,(H,17,18,19);/q;+1/p-1 |
InChI Key |
GBLPFIPNDGXRGX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of the phenylsulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The phenylsulfonyl group is then introduced through a reaction with phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Biological Studies
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition and protein interactions. Its ability to act as a strong acid and nucleophile makes it suitable for probing enzyme mechanisms.
- Drug Development : Investigated for potential applications as a pharmaceutical intermediate, it may play a role in the synthesis of new therapeutic agents.
Industrial Applications
- Dyes and Pigments : The compound is utilized in the production of various dyes and pigments due to its sulfonic acid group, which enhances solubility and stability in aqueous solutions.
- Chemical Reactions : It participates in oxidation, reduction, and substitution reactions, leading to the formation of sulfone derivatives, sulfonamide derivatives, and other substituted naphthalene derivatives .
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid was used to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at varying concentrations, suggesting its potential as a lead compound for drug development targeting metabolic diseases.
Case Study 2: Dye Production
The application of this compound in dye production was highlighted in an industrial case where it was integral to synthesizing a novel dye with enhanced colorfastness. The synthesis involved coupling reactions that utilized 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid as a key intermediate, resulting in a product that exhibited superior stability compared to traditional dyes.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Biological Research | Enzyme inhibition studies | Significant inhibition observed |
| Pharmaceutical Industry | Intermediate for drug synthesis | Potential lead compound identified |
| Industrial Chemistry | Dye production | Enhanced colorfastness achieved |
| Chemical Reactions | Oxidation and substitution reactions | Formation of diverse derivatives |
Mechanism of Action
The mechanism of action of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the phenylsulfonyl group can participate in nucleophilic substitution reactions. These properties make it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Core Structure : The naphthalene backbone is common among sulfonic acid derivatives, but substituent patterns dictate functionality.
- Substituents : The phenylsulfonyloxy group distinguishes this compound from others with nitro, azo, or additional sulfonyl groups.
Table 1: Structural Comparison of Selected Sulfonic Acid Salts
Physicochemical Properties
- Solubility : Sodium sulfonates are generally water-soluble. The phenylsulfonyloxy group may reduce solubility in polar solvents compared to disulfonates (e.g., 2,7-naphthalenedisulfonic acid derivatives) .
- Thermal Stability : Sulfonic acid salts exhibit high thermal stability, but phenylsulfonyloxy groups may introduce decomposition risks above 200°C .
Table 3: Property Comparison
Functional and Application Differences
- Target Compound: Potential use in surfactants or pharmaceuticals due to balanced hydrophilicity from the sulfonate and hydrophobicity from the phenylsulfonyl group.
- Azo Dyes (e.g., ) : Primarily employed in textiles and food colorants for their vivid chromophores .
- Disulfonates (e.g., ) : High solubility favors use in electrochemical applications .
Biological Activity
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt, is a sulfonated aromatic compound with significant applications in various fields, particularly in pharmaceuticals and materials science. This article reviews its biological activity, synthesizing data from diverse sources to provide a comprehensive understanding of its mechanisms and effects.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₄H₁₃NaO₅S₂
- Molecular Weight : 341.38 g/mol
This compound features a naphthalene backbone with sulfonyl and phenyl groups that contribute to its solubility and reactivity.
The biological activity of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid primarily involves its role as an inhibitor in various biochemical pathways. It has been noted for its potential effects on:
- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which may be useful in drug design for conditions such as cancer and inflammatory diseases.
- Antioxidant Properties : Studies suggest that this compound exhibits antioxidant activity, reducing oxidative stress in cellular environments.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of naphthalenesulfonic acids possess anticancer properties. These compounds were effective against various cancer cell lines, indicating potential therapeutic applications (source: PubChem) .
- Toxicological Assessments : Research evaluating the safety profile of related sulfonated compounds indicated low toxicity levels in animal models, suggesting that 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid may also have a favorable safety profile (source: CIR Safety Assessment) .
- Biochemical Assays : In vitro assays have shown that the compound can modulate cellular signaling pathways, particularly those related to inflammation and apoptosis. This modulation is crucial for developing treatments for chronic inflammatory diseases (source: ResearchGate) .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt?
The synthesis typically involves sulfonation and coupling reactions. For example, sulfonic acid derivatives are formed using sulfonating agents (e.g., sulfuric acid or sulfur trioxide), followed by diazonium salt coupling with aromatic amines or phenols. Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used to stabilize intermediates . Purification often employs recrystallization or column chromatography to isolate the sodium salt form.
Q. Which spectroscopic methods are effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic substitution patterns and sulfonate group placement.
- UV-Vis spectroscopy to analyze π→π* transitions in the naphthalene and azo groups (if present).
- IR spectroscopy to identify sulfonate (S=O stretching at ~1200 cm⁻¹) and phenylsulfonyl moieties.
- Mass spectrometry (ESI-MS) for molecular weight validation and fragmentation analysis .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up synthesis?
Yield optimization requires:
- Temperature control : Maintaining 60–80°C during sulfonation prevents side reactions.
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance coupling efficiency in diazonium reactions.
- Purification : Sequential solvent extraction (e.g., ethanol/water mixtures) improves purity .
- pH monitoring : Neutralizing with sodium hydroxide (NaOH) ensures proper salt formation .
Q. What strategies address solubility challenges in aqueous solutions for biological assays?
Solubility can be improved by:
- pH adjustment : The compound’s sulfonate groups are highly ionized above pH 7, enhancing water solubility.
- Counterion exchange : Substituting sodium with smaller ions (e.g., lithium) may reduce aggregation.
- Co-solvents : Adding dimethyl sulfoxide (DMSO, ≤5%) maintains stability while increasing solubility .
Q. How can conflicting data on stability under varying pH conditions be resolved?
Contradictory stability profiles often arise from differences in experimental conditions. To resolve this:
- Conduct controlled kinetic studies at pH 2–12, monitoring degradation via HPLC.
- Use accelerated stability testing (e.g., 40°C/75% RH) to identify degradation products .
- Validate findings with LC-MS to track sulfonate group hydrolysis or aryl-sulfonyl bond cleavage .
Q. What computational methods predict the reactivity of this compound with biological macromolecules?
- Molecular docking : Simulate interactions with serum albumin or enzymes to identify binding sites.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes in physiological conditions.
- Quantum chemical calculations : Evaluate electron density distribution to predict redox or nucleophilic reactivity .
Q. How do structural modifications (e.g., azo group introduction) affect interactions with serum proteins?
Adding azo groups enhances binding affinity to serum albumin via π-π stacking and hydrogen bonding. However, bulky substituents (e.g., phenylsulfonyl) may sterically hinder interactions. Comparative studies using fluorescence quenching assays and circular dichroism (CD) can quantify conformational changes in proteins .
Methodological Notes
- Contradictions in evidence : Some sources report varying optimal temperatures for sulfonation (60°C vs. 80°C). Researchers should test both ranges with real-time monitoring .
- Advanced tools : ICReDD’s reaction path search methods (combining quantum chemistry and machine learning) can predict novel synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
